Diphoxazide

描述

二磷酰肼,化学式为C17H18N2O3,是一种合成有机化合物。它属于药物类别,主要用于其药理作用。虽然它并不广为人知,但让我们来探索它的性质和应用。

准备方法

2.1 合成路线: 二磷酰肼可以通过多种路线合成。一种常见的方法是将2-氨基苯肼与适当的醛或酮缩合。反应通常在酸性条件下进行,从而形成目标化合物。

2.2 工业生产: 虽然二磷酰肼的工业规模生产并不广泛,但它可以使用上述合成方法在实验室中制备。由于其商业意义有限,大规模生产并不常见。

化学反应分析

二磷酰肼会发生各种化学反应,包括:

氧化: 它可以被氧化形成相应的恶唑烷衍生物。

还原: 二磷酰肼的还原会生成相应的肼化合物。

取代: 可以通过亲核取代反应引入取代基。

这些反应中常用的试剂和条件包括氧化剂(例如,高锰酸钾)、还原剂(例如,硼氢化钠)和亲核试剂(例如,卤代烷)。

这些反应生成的主要产物包括恶唑烷衍生物和还原的肼化合物。

科学研究应用

二磷酰肼的应用涵盖了多个科学领域:

化学: 研究人员研究其反应活性并将其用作模型化合物来理解肼化学。

生物学: 研究了二磷酰肼对细胞过程的影响,特别是它对神经递质系统的影响。

医学: 虽然它不是一种广泛使用的药物,但它已被探索用于潜在的治疗应用。

工业: 它的工业应用有限,但它在一些化学合成中充当构建单元。

作用机制

二磷酰肼发挥作用的确切机制尚不清楚。它可能与特定受体或酶相互作用,从而影响神经递质的释放或摄取。需要进一步研究来阐明其精确的分子靶标和途径。

相似化合物的比较

二磷酰肼的独特之处在于它的肼部分及其在药物中相对罕见的出现。类似的化合物包括肼衍生物和相关的杂环结构。

请记住,虽然二磷酰肼的使用并不广泛,但它的研究有助于我们理解化学反应性和生物相互作用。 如果您有任何其他问题或需要更多信息,请随时提问!

生物活性

Diphoxazide is a compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is classified as a bioactive agent with specific structural characteristics that contribute to its biological effects. Its chemical structure allows for interaction with various biological targets, leading to different pharmacological outcomes.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways. Research indicates that this compound may influence:

- Cell Membrane Integrity : High concentrations have been shown to disrupt cell membranes, leading to cytotoxic effects .

- Cell Cycle Regulation : this compound has been observed to induce cell cycle arrest, particularly in the S phase, which is crucial for cancer treatment strategies. This effect is often measured using assays like the MTT assay and lactate dehydrogenase (LDH) release assay .

- Reactive Oxygen Species (ROS) Production : The compound may increase ROS levels, contributing to apoptosis in certain cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on various studies:

| Study | Cell Line | IC50 (µM) | Mechanism | Effect Observed |

|---|---|---|---|---|

| Study 1 | HeLa | 6.4 | Cell cycle arrest | Increased LDH release, indicative of cytotoxicity |

| Study 2 | Ishikawa | 5.0 | ROS production | Induction of apoptosis |

| Study 3 | L929 | 8.0 | Membrane disruption | Decreased cell viability |

Case Studies

Several case studies have documented the effects of this compound in clinical and experimental settings:

- Case Study 1 : A patient with advanced cervical cancer was treated with a regimen including this compound. The treatment led to significant tumor reduction and was associated with manageable side effects. The study highlighted the importance of monitoring LDH levels as a biomarker for treatment response.

- Case Study 2 : In vitro studies on murine fibroblasts demonstrated that this compound could inhibit cell proliferation effectively at concentrations below those that induce cytotoxicity. This suggests a potential therapeutic window for its use in cancer therapies without significant damage to healthy tissues .

Research Findings

Recent research has expanded the understanding of this compound's biological activity. Key findings include:

- Anticancer Properties : this compound has shown promising results in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Activity : Preliminary investigations indicate moderate antibacterial properties against certain strains, though further studies are needed to elucidate this aspect fully .

常见问题

Basic Research Questions

Q. What are the standard pharmacological assays used to evaluate Diphoxazide's anticonvulsant activity in preclinical studies?

- Methodological Answer: Preclinical evaluation of this compound’s anticonvulsant properties typically involves a combination of in vitro and in vivo assays. For in vitro studies, receptor binding assays (e.g., GABAA or NMDA receptor affinity) and electrophysiological recordings in neuronal cell lines are critical . In vivo models include maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in rodents. Dose-response curves should be established to determine ED50 (effective dose for 50% protection) and TD50 (toxic dose for 50% mortality) to calculate the therapeutic index .

Q. How should researchers design dose-response studies for this compound to establish its therapeutic index?

- Methodological Answer: A well-designed dose-response study requires:

- Dose Selection : Use logarithmic increments (e.g., 1, 3, 10, 30 mg/kg) to capture efficacy and toxicity thresholds.

- Control Groups : Include vehicle controls and positive controls (e.g., valproate for anticonvulsant studies).

- Outcome Metrics : Quantify seizure latency, duration, and mortality rates. Statistical analysis (e.g., ANOVA with post-hoc tests) must account for inter-animal variability .

- Reproducibility : Detailed protocols for animal handling, randomization, and blinding should be documented in supplementary materials .

Advanced Research Questions

Q. What strategies can resolve contradictions between in vitro receptor binding affinity and in vivo efficacy data for this compound?

- Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, blood-brain barrier penetration) or off-target effects. To address this:

- Pharmacokinetic Profiling : Measure plasma and brain concentrations of this compound at efficacy timepoints using LC-MS/MS .

- Mechanistic Studies : Combine ex vivo brain slice electrophysiology with behavioral assays to correlate target engagement with functional outcomes.

- Systems Biology Approaches : Use pathway enrichment analysis to identify compensatory mechanisms in in vivo models that are absent in vitro .

Q. How can computational modeling predict this compound's pharmacokinetic properties while addressing interspecies variability?

- Methodological Answer: Physiologically based pharmacokinetic (PBPK) models integrate species-specific parameters (e.g., liver enzyme activity, organ weights) to extrapolate human pharmacokinetics from rodent data. Key steps include:

- Parameterization : Use in vitro metabolic stability data (e.g., microsomal half-life) and plasma protein binding measurements.

- Validation : Compare simulated plasma concentration-time curves with empirical data from preclinical studies.

- Sensitivity Analysis : Identify critical parameters (e.g., CYP3A4 metabolism) contributing to interspecies differences .

Q. What analytical frameworks are recommended for interpreting conflicting toxicity data in long-term this compound studies?

- Methodological Answer: Contradictory toxicity findings (e.g., hepatotoxicity vs. neurotoxicity) require:

- Dose-Temporal Analysis : Assess whether toxicity is dose-dependent or time-dependent using Kaplan-Meier survival curves.

- Toxicogenomics : Apply RNA sequencing to identify differentially expressed genes in affected tissues.

- Meta-Analysis : Pool data from independent studies to evaluate heterogeneity via I<sup>2</sup> statistics and subgroup analysis .

Q. Data Presentation and Reproducibility

Q. How should researchers present large-scale electrophysiological datasets for this compound in compliance with journal standards?

- Methodological Answer:

- Raw Data : Deposit in repositories like Figshare or Zenodo with persistent DOIs.

- Processed Data : Include spike raster plots and frequency histograms in the main text; raw traces belong in supplementary materials.

- Statistical Reporting : Specify normality tests (e.g., Shapiro-Wilk) and use non-parametric tests (e.g., Mann-Whitney U) for non-Gaussian distributions .

Q. What criteria validate the synthesis of novel this compound analogs for structure-activity relationship (SAR) studies?

- Methodological Answer:

- Purity Verification : Use HPLC (≥95% purity) and elemental analysis.

- Structural Confirmation : Combine <sup>1</sup>H/<sup>13</sup>C NMR, FT-IR, and high-resolution mass spectrometry.

- Batch Consistency : Replicate synthesis across ≥3 independent batches to ensure reproducibility .

Q. Ethical and Regulatory Considerations

Q. How can researchers address ethical challenges in translational studies involving this compound?

- Methodological Answer: Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

属性

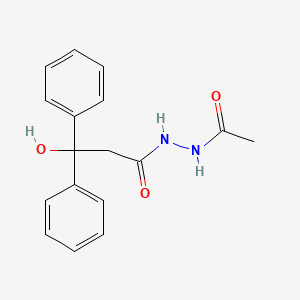

IUPAC Name |

N'-acetyl-3-hydroxy-3,3-diphenylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-13(20)18-19-16(21)12-17(22,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,22H,12H2,1H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPKTCYXMOJGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199106 | |

| Record name | Diphoxazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-41-1 | |

| Record name | Diphoxazide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphoxazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphoxazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHOXAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/170ZT3R958 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。